4-butoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS No.: 954704-26-8
Cat. No.: VC7751111
Molecular Formula: C23H28N2O3
Molecular Weight: 380.488
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954704-26-8 |
|---|---|
| Molecular Formula | C23H28N2O3 |
| Molecular Weight | 380.488 |
| IUPAC Name | 4-butoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |
| Standard InChI | InChI=1S/C23H28N2O3/c1-3-5-15-28-20-10-6-17(7-11-20)23(27)24-19-9-12-21-18(16-19)8-13-22(26)25(21)14-4-2/h6-7,9-12,16H,3-5,8,13-15H2,1-2H3,(H,24,27) |
| Standard InChI Key | NEUCOEFZFNGBTP-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-Butoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (molecular formula: C₂₃H₂₈N₂O₃, molecular weight: 380.488 g/mol) features a tetrahydroquinoline scaffold substituted with a propyl group at the N1 position and a ketone at C2. The benzamide moiety is attached via the C6 position of the tetrahydroquinoline ring, with a butoxy group para to the amide linkage on the benzene ring (Figure 1).
Table 1: Key Chemical Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 954704-26-8 | |
| IUPAC Name | 4-butoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide | |
| Molecular Formula | C₂₃H₂₈N₂O₃ | |
| Molecular Weight | 380.488 g/mol | |
| SMILES Notation | CCCCOc1ccc(cc1)C(=O)Nc1ccc2c(CCC(=O)N2CCC)cc1 | |
| InChI Key | InChI=1S/C23H28N2O3/c1-3-5-15-... |
The stereochemistry of the tetrahydroquinoline ring (non-aromatic, partially saturated) introduces conformational flexibility, which may influence receptor binding kinetics .
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
Based on structural analogs, the compound likely exhibits moderate lipophilicity (predicted logP ≈ 4.0–4.7), comparable to the ethyl-substituted analog (logP = 4.69) . The butoxy group enhances hydrophobic interactions, while the amide and ketone functionalities contribute to polar surface area (estimated 46–62 Ų), suggesting balanced membrane permeability and aqueous solubility .
Table 2: Comparative Physicochemical Data for Analogous Compounds
THQ = Tetrahydroquinoline
Challenges and Future Directions
Solubility Optimization
The compound’s predicted logSw value (≈-4.3, based on analogs ) indicates poor aqueous solubility, necessitating formulation strategies such as prodrug design or nanoparticle encapsulation.
Target Validation
High-throughput screening against kinase panels or GPCR assays is required to identify primary targets. Computational docking studies using the InChI key-derived 3D structure could prioritize experimental assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume